N-(5-ethyl-1,2-oxazol-4-yl)-2-(2-phenylethyl)pyrazole-3-sulfonamide
Description
N-(5-ethyl-1,2-oxazol-4-yl)-2-(2-phenylethyl)pyrazole-3-sulfonamide is a synthetic organic compound characterized by its unique structural components, including an oxazole ring, a pyrazole ring, and a sulfonamide group
Properties
IUPAC Name |
N-(5-ethyl-1,2-oxazol-4-yl)-2-(2-phenylethyl)pyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-2-15-14(12-18-23-15)19-24(21,22)16-8-10-17-20(16)11-9-13-6-4-3-5-7-13/h3-8,10,12,19H,2,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKTVNCSFNXOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NO1)NS(=O)(=O)C2=CC=NN2CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-ethyl-1,2-oxazole, 2-phenylethylamine, and pyrazole-3-sulfonyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of N-(5-ethyl-1,2-oxazol-4-yl)-2-(2-phenylethyl)pyrazole-3-sulfonamide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the oxazole ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(5-ethyl-1,2-oxazol-4-yl)-2-(2-phenylethyl)pyrazole-3-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying cellular processes and signaling pathways.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It is studied for its anti-inflammatory, antimicrobial, and anticancer activities, owing to its ability to modulate biological targets.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,2-oxazol-4-yl)-2-(2-phenylethyl)pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings facilitate π-π interactions. These interactions can inhibit enzyme activity or modulate receptor signaling pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-4-yl)-2-(2-phenylethyl)pyrazole-3-sulfonamide
- N-(5-ethyl-1,2-thiazol-4-yl)-2-(2-phenylethyl)pyrazole-3-sulfonamide
- N-(5-ethyl-1,2-oxazol-4-yl)-2-(2-phenylethyl)imidazole-3-sulfonamide
Uniqueness
N-(5-ethyl-1,2-oxazol-4-yl)-2-(2-phenylethyl)pyrazole-3-sulfonamide is unique due to the combination of its oxazole and pyrazole rings, which confer distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets that are not possible with similar compounds, enhancing its potential as a versatile research tool and therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
